molecular formula C11H16N2O B3058791 N-[3-(aminomethyl)phenyl]butanamide CAS No. 918810-69-2

N-[3-(aminomethyl)phenyl]butanamide

Cat. No.: B3058791
CAS No.: 918810-69-2
M. Wt: 192.26 g/mol
InChI Key: IBKRIBSFDHCCTA-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]butanamide is a synthetic organic compound characterized by a butanamide backbone linked to a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) at the meta position. This structure confers unique physicochemical properties, including hydrogen-bonding capacity via the amide and primary amine groups.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-4-11(14)13-10-6-3-5-9(7-10)8-12/h3,5-7H,2,4,8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKRIBSFDHCCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602692
Record name N-[3-(Aminomethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918810-69-2
Record name N-[3-(Aminomethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]butanamide typically involves the reaction of 3-(aminomethyl)aniline with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(aminomethyl)phenyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-[3-(aminomethyl)phenyl]butanamide with three structurally related compounds:

Compound Name Molecular Formula Average Mass Key Substituents Functional Groups
This compound C₁₁H₁₆N₂O 192.26 g/mol 3-aminomethylphenyl Amide, primary amine
3-Methyl-N-(2-phenylethyl)butanamide C₁₃H₁₉NO 205.30 g/mol 2-phenylethyl, 3-methylbutanamide Amide, aromatic ring
N-(4-Butanoyl-3-hydroxyphenyl)butanamide C₁₄H₁₉NO₃ 249.31 g/mol 3-hydroxy-4-butanoylphenyl Amide, hydroxyl, ketone
CTPS1 Inhibitor Derivative* C₂₂H₂₀ClN₅O₃S 481.94 g/mol Chloropyridinyl, sulfonamido-pyrimidinyl Amide, sulfonamide, heterocycle

*Derivative from Patent WO 2020/245665 .

Key Observations :

  • Hydrogen Bonding: Unlike 3-methyl-N-(2-phenylethyl)butanamide, the target compound’s aminomethyl group allows for additional hydrogen-bonding interactions, which may influence binding to biological targets .

Crystallographic and Physicochemical Data

  • Target Compound: Crystallographic data are unavailable. However, analogs like N-(4-Butanoyl-3-hydroxyphenyl)butanamide exhibit planar arrangements of aromatic and amide groups stabilized by intramolecular O-H···O and C-H···O bonds .
  • 3-Methyl-N-(2-phenylethyl)butanamide : Higher molecular weight (205.30 g/mol) and lipophilicity compared to the target compound, as inferred from its phenethyl substituent .

Biological Activity

N-[3-(aminomethyl)phenyl]butanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, also known as a derivative of phenylbutanamide, possesses a structure that includes an amine group, which plays a crucial role in its biological activity. The compound can be represented as follows:

  • Chemical Formula : C11_{11}H15_{15}N2_2O
  • Molecular Weight : 195.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in inflammatory processes:

  • Inhibition of Leukotriene A-4 Hydrolase : This enzyme is responsible for converting leukotriene A-4 into leukotriene B-4, a potent pro-inflammatory mediator. By inhibiting this enzyme, this compound may reduce inflammation and offer therapeutic benefits in conditions such as asthma and other inflammatory diseases .

Biological Activities

  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways through its interaction with leukotriene pathways.
  • Enzyme Interactions : It participates in various biochemical reactions due to its nucleophilic amine group, allowing it to form amides and other derivatives .
  • Potential Therapeutic Applications :
    • Treatment of inflammatory diseases
    • Development of anti-inflammatory drugs targeting leukotriene pathways

Data Table: Summary of Biological Activities

Activity Description
Inhibition of Leukotriene A-4Reduces pro-inflammatory mediators
Enzyme InteractionsActs as a nucleophile in biochemical reactions
Therapeutic PotentialInvestigated for anti-inflammatory drug development

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches:

  • Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly inhibited leukotriene production in vitro, suggesting its efficacy in reducing inflammation .
  • Mechanistic Insights : Research indicates that the compound's interactions with specific proteins can lead to altered signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique properties that enhance its biological activity:

Compound Name Key Features
N-[3-(aminomethyl)phenyl]acetamideSimilar amine functionality
N-[3-(aminomethyl)phenyl]propionamideVariation in alkyl chain length
N-[3-(aminomethyl)phenyl]hexanamideIncreased hydrophobicity due to longer chain

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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